Methoxydimethylvinylsilane

Descripción

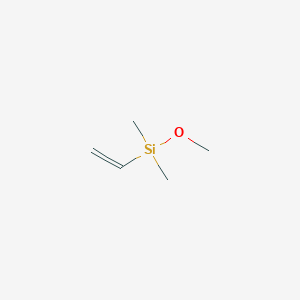

Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5-7(3,4)6-2/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVQEIPPHHQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937090 | |

| Record name | Ethenyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16546-47-7 | |

| Record name | Ethenylmethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16546-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydimethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016546477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties of Methoxydimethylvinylsilane

This compound (MDMVS) stands as a pivotal reagent in the toolkit of the modern synthetic chemist. Its unique bifunctional nature, possessing both a reactive vinyl moiety and a hydrolyzable methoxysilyl group, offers a remarkable degree of versatility. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial understanding of this compound. Herein, we will dissect the core chemical properties of MDMVS, not as a mere list of facts, but as a series of interconnected principles that govern its reactivity. Our focus will be on the causality behind its behavior, providing the field-proven insights necessary to harness its full synthetic potential with precision and confidence.

Core Molecular Profile and Physicochemical Properties

At its heart, the behavior of this compound is dictated by its structure: a central silicon atom bonded to a vinyl group, two methyl groups, and a methoxy group. This arrangement creates a molecule with distinct electronic and steric properties that are crucial to its function.

The Si-C bond is longer and more polarizable than a C-C bond, while the Si-O bond introduces a site susceptible to nucleophilic attack and hydrolysis. The vinyl group, influenced by the silicon atom, acts as a masked nucleophile. A summary of its fundamental physical properties provides the initial parameters for its application in a laboratory setting.[1]

| Property | Value | Reference |

| CAS Number | 16546-47-7 | [1] |

| Molecular Formula | C₅H₁₂OSi | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Density | 0.783 g/cm³ | [1] |

| Boiling Point | 64.6 °C at 760 mmHg | [1] |

| Vapor Pressure | 176 mmHg at 25°C | [1] |

| Refractive Index (n²⁰/D) | 1.393 | [1] |

Spectroscopic Characterization: The Molecule's Fingerprint

For any high-stakes application, particularly in drug development, unambiguous structural confirmation is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of this compound, ensuring purity and structural integrity. The primary techniques—NMR, IR, and Mass Spectrometry—each offer a unique and complementary piece of the structural puzzle.[2]

Predicted Spectroscopic Data

| Technique | Observation | Inferred Structural Feature |

| ¹H NMR | δ ≈ 5.7-6.2 ppm (m, 3H) | Vinyl protons (CH=CH₂) |

| δ ≈ 3.5 ppm (s, 3H) | Methoxy protons (O-CH₃) | |

| δ ≈ 0.1 ppm (s, 6H) | Dimethylsilyl protons (Si-(CH₃)₂) | |

| ¹³C NMR | δ ≈ 130-140 ppm | Vinyl carbons |

| δ ≈ 50 ppm | Methoxy carbon | |

| δ ≈ -5 ppm | Dimethylsilyl carbons | |

| IR Spectroscopy | ~3050 cm⁻¹ (weak) | =C-H stretch |

| ~1600 cm⁻¹ (medium) | C=C stretch | |

| ~1260 cm⁻¹ (strong) | Si-CH₃ symmetric deformation | |

| ~1090 cm⁻¹ (strong) | Si-O-C stretch | |

| ~840 cm⁻¹ (strong) | Si-C stretch | |

| Mass Spectrometry | m/z = 116 (M⁺) | Molecular Ion |

| m/z = 101 (M-15)⁺ | Loss of a methyl group (•CH₃) | |

| m/z = 85 (M-31)⁺ | Loss of a methoxy group (•OCH₃) |

Self-Validating Protocol for Spectroscopic Analysis

Trust in experimental results stems from robust and self-validating protocols. The following workflow is designed to ensure accurate and reproducible spectroscopic characterization of this compound, drawing parallels from established methods for similar alkoxysilanes.[3]

Objective: To obtain high-fidelity ¹H NMR, ¹³C NMR, IR, and Mass Spectra for structural verification and purity assessment.

Methodology:

-

Sample Preparation (NMR): a. Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable as it is chemically inert towards the silane and provides a clean spectral window. c. Cap the tube and gently invert to ensure homogeneity.

-

¹H & ¹³C NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. The integration of the vinyl, methoxy, and dimethylsilyl proton signals should correspond to a 3:3:6 ratio, providing an internal validation of the structure. b. Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the four unique carbon environments.

-

IR Spectroscopy: a. Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr). b. Acquire the spectrum and verify the presence of the key vibrational bands as listed in the table above. The simultaneous presence of the C=C and Si-O-C stretches is a strong confirmation of the molecule's identity.[3]

-

Mass Spectrometry (MS): a. Utilize a technique such as Electron Ionization (EI) to generate the mass spectrum. b. Confirm the molecular ion peak at m/z = 116. The observed fragmentation pattern, particularly the loss of methyl and methoxy fragments, should be cross-referenced with the known structure to provide a final layer of validation.[4]

Chemical Reactivity: A Tale of Two Moieties

The synthetic power of this compound arises from the distinct reactivity of its vinyl and methoxy groups. Understanding how and why these groups react is key to designing successful synthetic transformations.

A. Reactions at the Vinyl Group: The Power of the β-Effect

The vinyl group in vinylsilanes does not behave like a simple alkene. The adjacent silicon atom exerts a powerful electronic influence, known as the β-effect, which stabilizes a positive charge on the β-carbon atom through hyperconjugation. This effect dictates the regioselectivity of electrophilic attacks.[5]

Electrophilic Substitution: This is the hallmark reaction of vinylsilanes. When an electrophile (E⁺) attacks the double bond, the intermediate β-silyl carbocation is formed. Instead of addition, the reaction proceeds via elimination of the silyl group to yield a substituted alkene. Crucially, this substitution occurs with retention of the double bond's original geometry .[5][6] This stereospecificity is a highly valuable feature for controlling stereochemistry in complex molecule synthesis.

Cross-Coupling Reactions: The vinylsilane moiety can participate as the nucleophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). Activation with a fluoride source (like TBAF) generates a hypervalent, more nucleophilic silicate species that readily undergoes transmetalation. These reactions are also stereospecific, preserving the geometry of the vinyl group in the coupled product.[7]

B. Reactions at the Silicon Center: The Hydrolysis Pathway

The methoxy group attached to the silicon is a key functional handle, but also a point of vulnerability. The Si-O bond is readily cleaved by water, a process known as hydrolysis.

Hydrolysis and Condensation: In the presence of acid or base catalysts, the methoxy group is hydrolyzed to form a silanol intermediate (dimethylvinylsilanol). Silanols are often unstable and can readily undergo self-condensation to form disiloxanes and, ultimately, polysiloxane networks. This reactivity is fundamental to the use of this compound as a surface modification agent or as a monomer in the synthesis of silicone polymers.[8] The rate of hydrolysis is a critical parameter that must be controlled to achieve the desired outcome.

Synthetic Routes: Accessing the Reagent

The synthesis of this compound is typically achieved through well-established organosilicon chemistry. A common and efficient laboratory-scale approach involves the reaction of a suitable chlorosilane with a vinyl nucleophile.

Grignard-based Synthesis Workflow: A prevalent method is the nucleophilic substitution of methoxydimethylchlorosilane with a vinyl Grignard reagent (vinylmagnesium bromide). The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent and hydrolysis of the chlorosilane. This approach offers a direct and high-yielding route to the desired product. Alternative routes, such as the direct hydrosilylation of acetylene, are also employed, particularly in industrial settings.[9][10]

Safety, Handling, and Storage: A Prerequisite for Success

The chemical properties of this compound necessitate stringent safety protocols. Its volatility and flammability, combined with its reactivity towards moisture, demand careful handling.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. All equipment must be grounded to prevent static discharge, which could ignite the flammable vapors.[12] Use only non-sparking tools.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] To prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity of its dual functional groups. The stereospecific electrophilic substitution of its vinyl group offers a reliable method for creating specific alkene geometries, while the hydrolytic sensitivity of its methoxy group provides a pathway for polymerization and surface functionalization. By understanding the fundamental principles governing its behavior—from its spectroscopic signature to the electronic effects driving its reactivity—researchers can confidently and creatively apply this versatile silane to solve complex challenges in drug discovery, materials science, and beyond.

References

-

Methoxydimethyl(vinyl)silane | CAS#:16546-47-7 . Chemsrc. [Link]

-

Vinylsilane synthesis . Organic Chemistry Portal. [Link]

-

Lau, P. W. K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES . eScholarship@McGill. [Link]

- US5084589A - Process for synthesis of methoxy substituted methylsilanes.

-

SAFETY DATA SHEET - Fisher Scientific (Generic) . Fisher Scientific. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . YouTube. [Link]

-

Mahmoud, A. R. (2024). Organosilicon Chemistry in Organic Synthesis: Methods and Applications . ResearchGate. [Link]

-

Synthesis of Vinylsilanes . ResearchGate. [Link]

-

Poly(oxy(methylsilylene)) | C3H10OSi | CID 2758577 . PubChem - NIH. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review . YouTube. [Link]

-

The Electrophilic Substitution of Allylsilanes and Vinylsilanes . Organic Reactions. [Link]

-

Mahmoud, A. R. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. [Link]

-

Organic synthesis of high added value molecules with MOF catalysts . RSC Publishing. [Link]

-

Electrophilic substitution of unsaturated silanes . Wikipedia. [Link]

-

Sanz, R. et al. (2013). Applications of Dioxomolybdenum(VI) Complexes to Organic Synthesis . ResearchGate. [Link]

-

Cross-Coupling Reactions, Continued . Gelest Technical Library. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Calgary. [Link]

-

Synthesis of Poly(dimethylvinylsiloxy)vinylsiloxane . ResearchGate. [Link]

Sources

- 1. Methoxydimethyl(vinyl)silane | CAS#:16546-47-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lehigh.edu [lehigh.edu]

- 5. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. Vinylsilane synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

Methoxydimethylvinylsilane molecular weight

Topic: Methoxydimethylvinylsilane: Molecular Weight, Physicochemical Profile, and Surface Engineering Protocols Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Delivery Engineers

Executive Summary

This compound (MDMVS), CAS 1825-68-9 , is a monofunctional organosilane coupling agent critical for precision surface engineering.[1] Unlike its trifunctional counterparts (e.g., vinyltrimethoxysilane), MDMVS possesses a single hydrolyzable methoxy group.[1] This structural specificity dictates its primary utility: end-capping and the formation of self-limiting monolayers (SAMs) without the risk of uncontrolled vertical polymerization.

This guide provides an exhaustive technical breakdown of MDMVS, focusing on its molecular weight verification, stoichiometric impact on surface functionalization, and protocols for its application in silica-based drug delivery systems.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

For high-precision synthesis, relying on a generic molecular weight (MW) is insufficient.[1] Stoichiometric calculations for monolayer coverage require exact isotopic mass values.[1]

Structural Identity

-

IUPAC Name: Vinyldimethylmethoxysilane[1]

-

Common Abbreviation: MDMVS

-

CAS Number: 1825-68-9[1]

-

Molecular Formula:

[1]

Molecular Weight Breakdown

The precise molecular weight is 116.23 g/mol .[1] In mass spectrometry quality control, deviations from this value often indicate hydrolysis (loss of

| Element | Isotope | Atomic Mass (Da) | Count | Contribution (Da) |

| Carbon | 12.011 | 5 | 60.055 | |

| Hydrogen | 1.008 | 12 | 12.096 | |

| Oxygen | 15.999 | 1 | 15.999 | |

| Silicon | 28.085 | 1 | 28.085 | |

| Total | 116.235 |

Critical Physical Properties

-

Boiling Point: 38–40°C at reduced pressure (approx. 100°C at 760 mmHg).[1] Note: High volatility requires cold-trap handling.[1]

-

Density: 0.78–0.80 g/mL (25°C).[1]

-

Refractive Index:

1.398.[1] -

Purity Marker: Absence of broad -OH peak in IR (3400 cm⁻¹) confirms the methoxy group is intact.[1]

Part 2: Mechanistic Utility & Reaction Pathways

The value of MDMVS lies in its dual functionality .[1] It serves as a bridge between inorganic substrates (via the methoxy group) and organic matrices or biomolecules (via the vinyl group).

The Monolayer Advantage (Scientific Integrity)

Most silanes are trifunctional (

-

Mechanism: The single methoxy group hydrolyzes to a silanol (

), which condenses with a surface hydroxyl group.[1] -

Result: Once bonded, the molecule has no further leaving groups.[1] It cannot polymerize vertically.[1] This guarantees a true monolayer , essential for reproducible drug release profiles.[1]

Pathway Visualization

The following diagram illustrates the divergent reactivity of MDMVS: surface anchoring vs. vinyl functionalization.

Figure 1: Dual reaction pathways of MDMVS.[1] The methoxy terminus anchors to the substrate, while the vinyl terminus remains available for bio-conjugation.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The use of anhydrous conditions ensures that hydrolysis only occurs at the interface, preventing bulk polymerization.

Protocol A: Precision Silanization of Silica Nanoparticles (SNPs)

Objective: Create a hydrophobic, vinyl-terminated shell on SNPs for subsequent drug loading.[1]

Reagents:

-

Calcined Silica Nanoparticles (dried at 120°C for 4h).[1]

-

Anhydrous Toluene (solvent).[1]

-

MDMVS (CAS 1825-68-9).[1]

-

Triethylamine (Catalyst).[1]

Workflow:

-

Surface Activation: Disperse 1.0 g SNPs in 50 mL anhydrous toluene via ultrasonication (30 min).

-

Stoichiometric Addition: Add 2.0 mL MDMVS.

-

Why? Excess silane drives the equilibrium, but since MDMVS cannot self-polymerize, excess can be easily washed away.

-

-

Catalysis: Add 50 µL Triethylamine. Reflux at 110°C for 12 hours under Nitrogen atmosphere.[1]

-

Purification (Validation Step): Centrifuge particles (10,000 rpm, 15 min). Wash 3x with toluene, then 2x with ethanol.[1]

-

Check: If supernatant is cloudy after 3rd wash, physically adsorbed silane remains.[1] Continue washing.

-

-

Curing: Dry in a vacuum oven at 80°C for 6 hours to drive the final condensation reaction (formation of covalent Si-O-Si bonds).

Data Validation Table:

| Metric | Method | Expected Result | Interpretation |

| Contact Angle | Goniometry | 95° - 105° | Surface has shifted from hydrophilic (OH) to hydrophobic (Vinyl/Methyl).[1] |

| Functional Group | FTIR | Peak @ 1600 cm⁻¹ (C=C) | Successful vinyl attachment.[1][2] |

| Surface Coverage | TGA | Mass loss ~0.5-2.0% | Quantitative measure of grafting density ( |

Protocol B: Hydrosilylation for Drug Conjugation

Objective: Attach a thiol-containing drug linker to the vinyl-functionalized surface via "Click Chemistry".[1]

Workflow Visualization:

Figure 2: Thiol-ene click chemistry workflow for attaching active pharmaceutical ingredients (APIs) to MDMVS-treated surfaces.

Part 4: Applications in Drug Development

Controlled Release Matrices

MDMVS is used to hydrophobize the pores of mesoporous silica nanoparticles (MSNs).[1]

-

Mechanism: Native silica is hydrophilic, causing rapid water ingress and "burst release" of drugs.[1]

-

MDMVS Effect: By capping surface silanols with dimethylvinyl groups, the pore wettability decreases.[1] This slows water penetration, linearizing the drug release profile over time.[1]

Chromatographic Stationary Phases

In HPLC method development for drug purity, MDMVS is used to create "end-capped" stationary phases.[1] It reacts with residual silanols that steric-bulky C18 chains missed, reducing peak tailing for basic drugs.[1]

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1][3] Gelest Technical Brochures. [Link]

-

PubChem. "Vinyldimethylmethoxysilane (Compound)."[1][4][5] National Library of Medicine. [Link]

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[1] Gelest, Inc.[1][3][6] Whitepaper. [Link]

-

Hermanson, G. T. "Bioconjugate Techniques."[1] Academic Press, 3rd Edition.[1] (Standard reference for Thiol-Ene click chemistry protocols).

Sources

- 1. Dimethoxydimethylsilane | C4H12O2Si | CID 66187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Poly(oxy(methylsilylene)) | C3H10OSi | CID 2758577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ジメトキシメチルビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. gelest.com [gelest.com]

Hydrolysis mechanism of methoxydimethylvinylsilane

An In-depth Technical Guide to the Hydrolysis Mechanism of Methoxydimethylvinylsilane

Executive Summary

Organofunctional silanes are indispensable molecules in materials science, surface chemistry, and advanced drug delivery systems. Their efficacy is fundamentally linked to their hydrolysis, a process that converts stable, typically alkoxy-substituted, silanes into reactive silanols. This guide provides a detailed examination of the hydrolysis mechanism of a key representative, this compound. We will dissect the core acid- and base-catalyzed pathways, explore the kinetics and factors influencing the reaction rate, and provide field-proven experimental protocols for mechanistic investigation. This document is intended for researchers, scientists, and professionals who utilize silane chemistry and seek a deeper, mechanistically-grounded understanding of the process.

Introduction to this compound

This compound ((CH₃)₂(CH₂=CH)SiOCH₃) is a bifunctional molecule featuring both a hydrolyzable methoxy group and a polymerizable vinyl group. This unique structure allows it to act as a molecular bridge, or "coupling agent," between inorganic surfaces (via the silanol formed upon hydrolysis) and organic polymers (via the vinyl group). The hydrolysis of the Si-OCH₃ bond to form a Si-OH (silanol) group is the critical activation step that precedes condensation and surface functionalization.[1] Understanding the intricacies of this hydrolysis reaction is paramount for controlling the performance, stability, and reproducibility of silane-based applications.

The overall hydrolysis reaction is a nucleophilic substitution at the silicon center:

(CH₃)₂ (CH₂=CH)Si-OCH₃ + H₂O ⇌ (CH₃)₂ (CH₂=CH)Si-OH + CH₃OH (this compound + Water ⇌ Dimethylvinylsilanol + Methanol)

This seemingly simple reaction is, in fact, a complex process heavily influenced by catalysis, pH, solvent, and the electronic nature of the substituents on the silicon atom.

Core Mechanistic Pathways

The hydrolysis of alkoxysilanes does not proceed at a significant rate at neutral pH.[2] The reaction requires either acid or base catalysis to achieve practical conversion rates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via a mechanism involving the protonation of the methoxy group's oxygen atom. This initial step makes the methoxy group a better leaving group (methanol).[3] The central silicon atom then becomes more electrophilic and susceptible to nucleophilic attack by a water molecule.[2] This pathway involves a positively charged, pentacoordinate transition state.[4]

The key steps are:

-

Protonation: The lone pair on the methoxy oxygen is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.

-

Leaving Group Departure: A molecule of methanol is eliminated, and the attacking water molecule is deprotonated, yielding the final dimethylvinylsilanol product and regenerating the acid catalyst.

Base-Catalyzed Hydrolysis

In basic media, the mechanism is distinctly different. It involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This leads to the formation of a negatively charged, pentacoordinate intermediate, which is the rate-determining step.[4] This intermediate then rearranges to expel the methoxide anion (CH₃O⁻), which is subsequently protonated by water to form methanol.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Intermediate Formation: A transient, pentacoordinate silicon intermediate with a negative formal charge is formed.

-

Leaving Group Expulsion: The Si-OCH₃ bond cleaves, releasing a methoxide anion.

-

Protonation: The methoxide anion rapidly abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.

Analysis by FTIR Spectroscopy

Principle: FTIR spectroscopy can monitor the disappearance of the Si-O-C stretching vibration from the reactant and the appearance of the broad O-H stretching band from the product silanol. [5][6] Step-by-Step Protocol:

-

Background Spectrum: Acquire a background spectrum of the solvent and catalyst system.

-

Initiation (t=0): Introduce a known concentration of this compound into the reaction solution.

-

Data Acquisition: Using an Attenuated Total Reflectance (ATR) probe or by taking aliquots at timed intervals, acquire FTIR spectra over the course of the reaction.

-

Analysis: Monitor the decrease in the absorbance of a characteristic peak for the Si-O-C bond (e.g., ~1080-1100 cm⁻¹) and the increase in the broad absorbance band for the Si-OH group (e.g., ~3200-3600 cm⁻¹). [7]The rate can be determined by tracking the change in peak height or area over time.

Conclusion and Future Outlook

The hydrolysis of this compound is a cornerstone reaction governed by well-defined acid- and base-catalyzed mechanisms. A comprehensive understanding of how factors such as pH, temperature, and molecular structure—particularly the electronic influence of the vinyl substituent—dictate the reaction kinetics is essential for the rational design and control of processes in material science and beyond. The provided methodologies for NMR and FTIR analysis offer robust frameworks for researchers to empirically determine the hydrolysis kinetics under their specific application conditions. Future computational studies could provide deeper insight into the transition state energies and geometries, further refining our understanding of the nuanced role played by the vinyl group in this pivotal transformation.

References

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PubMed Central. [Link]

-

Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). MDPI. [Link]

-

Hydrolysis of vinyl silanes. (2016). Chemistry Stack Exchange. [Link]

-

Kinetic analysis of organosilane hydrolysis and condensation. (2020). ResearchGate. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest. [Link]

-

Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Silane Coupling Agents. (2006). Gelest. [Link]

-

Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. (2013). ResearchGate. [Link]

-

1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (2007). ResearchGate. [Link]

-

FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA,.... (2022). ResearchGate. [Link]

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020). ACS Publications. [Link]

-

Synthesis of Vinylsilanes. (2012). ResearchGate. [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). PubMed. [Link]

-

Determination of Silanol in Silicones by Quantitative FTIR. (1982). Office of Scientific and Technical Information. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. [Link]

-

NMR Methods for Kinetic Analysis. (2011). ResearchGate. [Link]

-

Theoretical study of the hydrolysis of chlorosilane. (2012). ResearchGate. [Link]

-

FTIR analysis conforming to hybrid silanol formulation and hybrid.... (2022). ResearchGate. [Link]

-

A FTIR study of silanol nests over mesoporous silicate materials. (2017). ResearchGate. [Link]

Sources

- 1. thenanoholdings.com [thenanoholdings.com]

- 2. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. ntrl.ntis.gov [ntrl.ntis.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Methoxydimethylvinylsilane for Pharmaceutical Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of methoxydimethylvinylsilane, its commercial suppliers, and its critical applications in the pharmaceutical industry. This document is structured to offer not just data, but field-proven insights to support your research and development endeavors.

Introduction to this compound: A Versatile Silylating Agent

This compound (CAS No. 16546-47-7) is an organosilicon compound with the chemical formula C5H12OSi.[][2][3] It is a clear, colorless liquid that plays a significant role as a silylating agent in organic synthesis and analytical chemistry. Its unique structure, featuring a vinyl group, a methoxy group, and two methyl groups attached to a central silicon atom, imparts valuable reactivity and properties for various applications.

In the context of pharmaceutical development, the purity and consistency of reagents are paramount.[4][5][6] Even trace impurities can lead to unwanted side reactions, affect the accuracy of analytical results, and compromise the safety and efficacy of the final drug product.[5] Therefore, a thorough understanding of the available commercial grades of this compound and the quality control measures employed by suppliers is crucial for any researcher or developer.

The Critical Role of High-Purity Reagents in Drug Development

The journey of a drug from discovery to market is a long and arduous one, with stringent quality control at every stage.[7] The use of high-purity reagents is not merely a preference but a regulatory and scientific necessity.[4][6] In drug synthesis, the purity of starting materials and reagents directly impacts the purity of the active pharmaceutical ingredient (API).[4] Impurities can lead to the formation of undesired byproducts, some of which may be toxic or difficult to separate from the API.

In analytical applications, such as chromatography and mass spectrometry, the presence of impurities in derivatizing agents like this compound can introduce extraneous peaks, interfere with the detection of target analytes, and lead to inaccurate quantification.[8] This can have significant consequences in areas like metabolite profiling and stability testing.[7][9]

Commercial Suppliers of this compound: A Comparative Analysis

Selecting a reliable supplier for critical reagents is a key decision in any research and development project. The following table provides a comparative overview of prominent commercial suppliers of this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Key Features |

| BOC Sciences | Silane,ethenylmethoxydimethyl- | 16546-47-7 | Not specified | Inquire | Supplier of silane coupling agents.[] |

| TCI (Shanghai) Development Co., Ltd. | Methoxydimethyl(vinyl)silane | 16546-47-7 | >98.0%(GC) | Inquire | Provides detailed specifications and safety information. |

| Alfa Chemistry | Vinyldimethylmethoxysilane, 95% | 16546-47-7 | 95% | Inquire | Offers the product for experimental/research use.[10] |

| Chem-Impex International, Inc. | Vinyldimethylmethoxysilane | 16546-47-7 | 95% | Inquire | |

| Anvia Chemicals Pvt. Ltd. | This compound | 16546-47-7 | 98% | Inquire |

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective suppliers.

Trustworthiness and Quality Assurance: The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a critical document that provides evidence of a product's quality and conformity to specifications.[11] When procuring this compound, researchers should always request and carefully review the CoA for each lot.

A comprehensive CoA should include the following information:

-

Product Identification: Name, CAS number, lot number.

-

Physical and Chemical Properties: Appearance, molecular formula, molecular weight.[2][3]

-

Analytical Test Results: Purity (typically determined by Gas Chromatography - GC), identity (confirmed by techniques like NMR), and levels of any specified impurities.

-

Date of Analysis and Expiration Date.

By scrutinizing the CoA, researchers can verify that the reagent meets the required purity standards for their specific application, ensuring the reliability and reproducibility of their results. Many suppliers provide access to their CoAs on their product webpages.[12]

Application in Pharmaceutical Analysis: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently employed as a derivatizing agent in GC-MS analysis.[13] Derivatization is a chemical modification process used to convert non-volatile or thermally unstable compounds into derivatives that are suitable for GC analysis.[14] Silylation, the introduction of a silyl group, is a common derivatization technique.[13]

The Causality Behind Derivatization with this compound:

Many drug molecules and their metabolites contain polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2). These groups can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. By reacting these functional groups with this compound, the active hydrogens are replaced with a dimethylvinylsilyl group. This transformation:

-

Increases Volatility: The resulting silyl ethers, esters, and amines are more volatile than the parent compounds, allowing them to be readily vaporized and transported through the GC column.

-

Enhances Thermal Stability: The silylated derivatives are often more thermally stable, preventing degradation at the high temperatures used in GC.

-

Improves Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and improved resolution.

Experimental Protocol: Silylation of a Model Hydroxylated API for GC-MS Analysis

This protocol provides a step-by-step methodology for the derivatization of a model active pharmaceutical ingredient (API) containing a hydroxyl group.

Materials:

-

This compound (≥98% purity)

-

Anhydrous Pyridine (as a catalyst and solvent)

-

Model Hydroxylated API

-

GC Vials with Septa

-

Microsyringe

-

Heating Block or Oven

-

Vortex Mixer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

-

Sample Preparation: Accurately weigh 1 mg of the model hydroxylated API into a clean, dry GC vial.

-

Solvent and Catalyst Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the API.

-

Derivatization Reaction: Using a microsyringe, add 50 µL of this compound to the vial.

-

Incubation: Tightly cap the vial and place it in a heating block or oven at 60°C for 30 minutes.

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Self-Validating System:

-

Blank Analysis: A blank sample containing only the solvent and derivatizing agent should be run to identify any potential interferences.

-

Control Sample: A known standard of the underivatized API should be analyzed to confirm its unsuitability for direct GC-MS analysis.

-

Confirmation of Derivatization: The mass spectrum of the derivatized peak should show the expected molecular ion and fragmentation pattern corresponding to the silylated API.

Visualization of the Reagent Selection and Quality Control Workflow

The following diagram illustrates the logical workflow for selecting and qualifying a commercial supplier of this compound for use in a regulated pharmaceutical development environment.

Sources

- 2. Methoxydimethyl(vinyl)silane | CAS#:16546-47-7 | Chemsrc [chemsrc.com]

- 3. CAS NO. 16546-47-7 | DIMETHYLVINYLMETHOXYSILANE | C5H12OSi [localpharmaguide.com]

- 4. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 5. techmate.co.uk [techmate.co.uk]

- 6. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]

- 7. jocpr.com [jocpr.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 11. chemscene.com [chemscene.com]

- 12. Where can I get a Certificate of Analysis (CoA) for my product? | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. thescipub.com [thescipub.com]

- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability & Degradation Profile of Methoxydimethylvinylsilane (MDMVS)

The following technical guide details the thermal stability profile of Methoxydimethylvinylsilane (MDMVS). It is structured to provide actionable insights for researchers handling this organosilane in drug development and material science applications.

Executive Summary

This compound (MDMVS, CAS: 18244-07-4) is a monofunctional organosilane characterized by a unique "dual-reactivity" profile: a hydrolyzable methoxy group and a polymerizable vinyl group. Unlike trifunctional silanes (e.g., Vinyltrimethoxysilane) that form 3D sol-gel networks, MDMVS acts primarily as a chain terminator or dimerization agent upon hydrolysis.[1]

Its thermal stability is governed by two competing failure modes: hydrolytic condensation (low-energy pathway driven by moisture) and radical polymerization (high-energy pathway driven by heat). This guide provides the physicochemical baseline, degradation mechanisms, and self-validating experimental protocols to assess its stability in your specific application.[1]

Physicochemical Baseline

The thermodynamic boundaries of MDMVS are defined by its volatility and flammability.[1]

| Property | Value | Technical Context |

| Boiling Point | 106 °C | Moderate volatility. Significant vapor pressure exists at standard process temperatures (40–60 °C). |

| Flash Point | < 25 °C (Est.) | Highly Flammable. Handling requires grounding and inert atmosphere (N₂/Ar).[2] |

| Density | ~0.80 g/mL | Lower than water; immiscible but reacts at the interface. |

| Functionality | Mono-methoxy | Critical: Does not crosslink into a gel alone. Hydrolysis yields dimers (1,3-divinyl-1,1,3,3-tetramethyldisiloxane).[1] |

| Reactive Groups | Vinyl (-CH=CH₂)Methoxy (-OCH₃) | Vinyl is susceptible to thermal polymerization >100°C. Methoxy is susceptible to hydrolysis at RT.[2] |

Thermal Degradation Mechanisms

Understanding why MDMVS degrades is prerequisite to preventing it. The molecule faces three distinct stability threats depending on environmental conditions.

Pathway A: Hydrolytic Dimerization (Moisture-Driven)

-

Trigger: Ambient humidity, acidic/basic impurities.[1]

-

Mechanism: The methoxy group hydrolyzes to a silanol (Si-OH), which rapidly condenses with another silanol.[1]

-

Product: Because MDMVS has only one leaving group, it cannot form a network.[1] It forms a stable dimer : 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.[1]

-

Thermal Impact: Hydrolysis lowers the boiling point of the mixture (releasing methanol) and alters stoichiometry.[1]

Pathway B: Radical Polymerization (Heat-Driven)[2]

-

Trigger: Temperatures >100 °C, UV light, or presence of radical initiators (e.g., peroxides).[1]

-

Mechanism: Homolytic cleavage of the vinyl bond creates a radical species, leading to chain propagation.[1]

-

Product: Poly(this compound). This is a viscous oil or solid, not a gelled network.[1]

-

Warning: This reaction is exothermic. In a closed vessel (e.g., a sealed storage drum), uncontrolled polymerization can lead to rapid pressure buildup.[1]

Pathway C: Oxidative Decomposition[2]

-

Mechanism: Oxidation of the methyl/vinyl groups.[1]

Visualization: Degradation Pathways

The following diagram maps the logical flow of MDMVS degradation, highlighting the divergence between moisture-induced and heat-induced failures.

Caption: Figure 1. Dual degradation pathways of MDMVS. Note that hydrolysis leads to dimerization (self-limiting), while thermal stress leads to polymerization.

Experimental Protocols for Stability Assessment

To validate the quality of MDMVS batches or determine process windows, use the following self-validating protocols.

Protocol 1: Differential Scanning Calorimetry (DSC)[2][5][6][7]

-

Objective: Determine the onset temperature of thermal polymerization.

-

Why: Establishing the "safe ceiling" temperature prevents runaway reactions in reactors.[1]

-

Methodology:

-

Sample: 5–10 mg of MDMVS in a high-pressure gold-plated crucible (sealed to prevent evaporation before reaction).

-

Ramp: Heat from 25 °C to 300 °C at 10 °C/min under Nitrogen (50 mL/min).

-

Analysis: Look for an exothermic peak .

-

Interpretation: A sharp exotherm (typically >120 °C) indicates vinyl polymerization.[2] The onset (

) is your Maximum Safe Process Temperature.

-

-

Validation: Run a second scan. If the peak disappears, the reaction was irreversible (polymerization).[1]

-

Protocol 2: Thermogravimetric Analysis (TGA)[2][5][6][8]

-

Objective: Distinguish between evaporation (volatility) and decomposition.

-

Why: MDMVS is volatile (BP 106 °C). You must differentiate mass loss due to boiling from mass loss due to degradation.

-

Methodology:

-

Open Pan: Heat 10 mg in an open alumina pan.

-

Result: Expect 100% mass loss near 106 °C (Evaporation).

-

-

Sealed Pan (Pinhole): Heat 10 mg in a hermetically sealed pan with a laser-drilled pinhole.

-

Result: This suppresses evaporation, allowing you to observe higher-temperature degradation or residue formation (silica) if the atmosphere is oxidative.[1]

-

-

Protocol 3: GC-MS Impurity Profiling (Storage Stability)

-

Objective: Detect early signs of moisture ingress (Hydrolysis).

-

Why: The formation of the dimer (divinyltetramethyldisiloxane) is the "canary in the coal mine" for storage failure.[1]

-

Methodology:

-

Diluent: Anhydrous Toluene or Hexane.

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Target Ions: Monitor for the molecular ion of the dimer (approx. MW 186 g/mol ).[2]

-

Pass Criteria: Dimer content < 0.5%.

-

Visualization: Stability Testing Workflow

Caption: Figure 2. Integrated workflow for thermal and chemical stability validation.

Safety & Handling Implications

Based on the thermal stability profile, the following handling mandates apply:

-

Inert Storage: Store under positive pressure of Nitrogen or Argon. The flash point (<25 °C) dictates that static discharge protection is mandatory.[2]

-

Temperature Control: Maintain storage temperature < 30 °C . Do not heat static vessels above 60 °C; use flow chemistry or active stirring to prevent hot spots that could initiate radical polymerization.

-

Moisture Exclusion: Use septum-sealed containers. Even trace moisture will convert MDMVS into the dimer, which is chemically distinct (non-reactive methoxy group lost) and will ruin stoichiometry in subsequent synthesis.[1]

References

-

Boiling Point & Polymerization: Wang, X. et al. "Reproducible Superinsulation Materials: Organosilica-Based Hybrid Aerogels with Flexibility Control." MDPI, 2024.[1] Link[2]

-

Citation Context: Confirms boiling point of 106°C and radical polymerization conditions at 120°C.[5]

-

-

Hydrolysis Kinetics: Brinker, C. J., & Scherer, G. W.[1] "Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing." Academic Press.

- Citation Context: Authoritative text on the hydrolysis mechanisms of mono- vs. tri-functional alkoxysilanes.

-

Physical Properties (Analogous Silanes): PubChem Compound Summary for Vinyltrimethoxysilane. National Center for Biotechnology Information. Link[2]

- Citation Context: Provides comparative baseline for flash point and density estim

-

Safety Data (General Silanes): Sigma-Aldrich Safety Data Sheet: Vinylmethyldimethoxysilane.Link[2]

-

Citation Context: Reference for handling protocols of flammable, moisture-sensitive vinyl-silanes.[1]

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2015119260A1 - Modified polysilazane, coating solution containing said modified polysilazane, and gas barrier film produced using said coating solution - Google Patents [patents.google.com]

- 3. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JP2002121285A - New organopolysiloxane and waterproofing agent containing the same and waterproofing method - Google Patents [patents.google.com]

- 5. Reproducible Superinsulation Materials: Organosilica-Based Hybrid Aerogels with Flexibility Control [mdpi.com]

Technical Guide: Methoxydimethylvinylsilane (MDMVS) Reaction Pathways

Executive Summary

Methoxydimethylvinylsilane (MDMVS) represents a critical class of bifunctional organosilanes used extensively in the synthesis of advanced silicone elastomers, surface modification of inorganic substrates, and the development of biocompatible matrices. Its utility stems from its asymmetric reactivity: a vinyl group (

This guide details the mechanistic underpinnings of these pathways, providing researchers with the kinetic and thermodynamic context required to optimize reaction conditions for drug delivery systems and material synthesis.

Molecular Architecture & Reactivity Profile

MDMVS possesses a "Janus" character, allowing it to act as a bridge between organic and inorganic chemistries.

| Feature | Chemical Group | Reactivity Mode | Key Application |

| Head | Vinyl ( | Hydrosilylation, Radical Polymerization | Crosslinking, Polymer Backbone Formation |

| Tail | Methoxy ( | Hydrolysis, Condensation | Surface Grafting, Sol-Gel Networking |

| Center | Dimethylsilane ( | Steric Directing, Inductive Effect | Hydrophobicity, Kinetic Stabilization |

Key Insight: The methoxy leaving group is kinetically faster to hydrolyze than ethoxy analogs due to lower steric hindrance, making MDMVS a "fast-cure" precursor in moisture-sensitive environments.

Pathway A: Hydrosilylation (The Curing Engine)

The primary utility of MDMVS in silicone rubber and hydrogel synthesis is hydrosilylation —the addition of a silicon-hydride (Si-H) bond across the vinyl double bond. This reaction is thermodynamically driven but kinetically inhibited without catalysis.[1]

The Chalk-Harrod Mechanism

The industry standard for this transformation is Karstedt’s Catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), which prevents the formation of colloidal platinum often seen with Speier’s catalyst.

Mechanism Steps:

-

Oxidative Addition: The Si-H bond adds to the Pt(0) center.

-

Olefin Coordination: The vinyl group of MDMVS coordinates to the Pt center.

-

Migratory Insertion: The hydride migrates to the alkene, forming a Pt-alkyl intermediate.

-

Critical Control Point: This step determines regioselectivity (

-addition is favored over

-

-

Reductive Elimination: The final product is released, regenerating the Pt(0) species.

Visualization: Catalytic Cycle

Figure 1: The Chalk-Harrod catalytic cycle for MDMVS hydrosilylation using a Platinum(0) catalyst.

Pathway B: Hydrolytic Sol-Gel Chemistry

The methoxy group allows MDMVS to anchor onto hydroxyl-rich surfaces (silica, glass, oxidized PDMS) or self-condense into siloxane oligomers.

pH-Dependent Kinetics

The hydrolysis rate is strictly governed by pH, following an

-

Acidic Conditions (pH < 4):

-

Basic Conditions (pH > 9):

-

Mechanism: Hydroxyl ions (

) directly attack the silicon center. -

Result: Slow hydrolysis, fast condensation. Favors rapid crosslinking and cluster formation (unsuitable for uniform surface monolayers).

-

Visualization: Sol-Gel Pathways

Figure 2: Competitive pathways between self-condensation and surface grafting during MDMVS hydrolysis.

Pathway C: Radical Polymerization[4]

While vinyl silanes are sluggish in homopolymerization due to steric hindrance and degradative chain transfer to the silicon methyl groups, they are excellent comonomers.

-

Copolymerization: MDMVS is frequently copolymerized with styrene or methacrylates. The vinyl silyl group is incorporated into the carbon backbone, leaving the methoxy group pendant.

-

Post-Polymerization Modification: These pendant methoxy groups can subsequently be crosslinked via moisture curing (sol-gel), creating a material that cures after processing (e.g., moisture-curing adhesives).

Experimental Protocols

Protocol A: Surface Silanization (Grafting)

Objective: Covalently attach MDMVS to a silica or glass substrate to introduce vinyl functionality.

-

Activation: Clean substrate with Piranha solution (

) or -

Solution Prep: Prepare a 2% (v/v) solution of MDMVS in 95% Ethanol / 5% Water. Adjust pH to 4.5–5.0 using Acetic Acid.

-

Why Acidic? As noted in Section 3.1, this promotes hydrolysis to active silanols while suppressing premature oligomerization.

-

-

Hydrolysis: Stir solution for 5–10 minutes to allow methoxy groups to convert to silanols.

-

Deposition: Immerse substrate for 30–60 minutes at room temperature.

-

Curing (Critical): Rinse with ethanol to remove physisorbed silanes. Cure in an oven at 110°C for 30 minutes.

Protocol B: Hydrosilylation Crosslinking

Objective: React MDMVS with a hydride-terminated PDMS to form a silicone elastomer.

-

Stoichiometry: Calculate a 1.1:1 molar ratio of Vinyl (MDMVS) to Hydride (PDMS-H). The slight vinyl excess prevents residual reactive hydrides.

-

Catalyst Dosing: Add Karstedt’s catalyst to the vinyl component (MDMVS) to achieve 10–20 ppm Pt concentration.

-

Warning: Never add catalyst directly to the hydride; it can cause rapid, exothermic gas evolution (

).

-

-

Mixing: Combine the MDMVS/Catalyst mixture with the Hydride-PDMS. Degas under vacuum (25 inHg) to remove entrapped air.

-

Cure: Heat at 80°C for 2–4 hours.

-

Validation: Monitor the disappearance of the Si-H peak (

) using FTIR.

-

References

-

Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. U.S. Patent 3,775,452. Link

-

Chalk, A. J., & Harrod, J. F. (1965).[9] Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

-

Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link

-

Arkles, B. (2013). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure. Link

-

Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier Science. Link

Sources

- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. revroum.lew.ro [revroum.lew.ro]

Methodological & Application

Application Note: Precision Functionalization via Methoxydimethylvinylsilane (MDMVS)

Topic: Methoxydimethylvinylsilane (MDMVS) in Radical Polymerization Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Radical Polymerization Protocols for Surface Engineering and Soluble Functional Copolymers

Executive Summary & Chemical Rationale

This compound (MDMVS) represents a specialized class of vinyl silane monomers distinct from the more common trimethoxyvinylsilane (TMVS). While TMVS is widely used for moisture-induced crosslinking (e.g., PEX piping), MDMVS is monofunctional regarding hydrolysis (

The Critical Distinction:

-

TMVS (

): Hydrolysis leads to a 3D siloxane network (gelation). -

MDMVS (

): Hydrolysis yields a single silanol (

This unique property allows researchers to incorporate silane functionality into polymer backbones via radical polymerization without risking uncontrolled gelation . It is the reagent of choice for synthesizing soluble, moisture-stable copolymers, modifying surface hydrophobicity, or creating "brush" architectures on silica nanoparticles for drug delivery applications.

Mechanistic Insight: Radical Propagation & Kinetics

Vinyl silanes are generally electron-rich monomers. In radical homopolymerization, they exhibit sluggish kinetics due to the stabilization of the radical by the silicon atom (

Reactivity Profile

-

Homopolymerization: Difficult. High activation energy required; low molecular weights (oligomers) are typical.

-

Copolymerization: Highly effective with electron-deficient monomers (e.g., Maleic Anhydride, Acrylonitrile) or conjugated monomers (Styrene, MMA).

-

Reactivity Ratios (

): typically

Visualization: Reaction Pathway

The following diagram illustrates the dual-functionality mechanism: Radical addition to the vinyl group and the hydrolytic limit of the methoxy group.

Figure 1: Mechanistic pathway of MDMVS. Note the "Impossible" path to networking, highlighting its utility for soluble functional materials.

Protocol 1: Synthesis of Soluble Functional Copolymers

Application: Creating hydrophobic coatings or adhesion promoters that remain soluble in organic solvents. Target Copolymer: Poly(Methyl Methacrylate-co-MDMVS)

Materials

-

Monomer A: Methyl Methacrylate (MMA), purified to remove inhibitor.

-

Monomer B: this compound (MDMVS) [CAS: 1825-68-9].

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Anhydrous Toluene or THF (Moisture control is critical to prevent premature hydrolysis of the methoxy group).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round bottom flask equipped with a condenser and nitrogen inlet.

-

Purge with dry nitrogen for 15 minutes.

-

-

Feed Composition:

-

Prepare a molar feed ratio of 90:10 (MMA:MDMVS).

-

Note: Due to low reactivity of MDMVS, a 10% feed often results in ~2-5% incorporation in the final polymer.

-

-

Reaction:

-

Dissolve monomers in Toluene (20 wt% solid content).

-

Add AIBN (1 wt% relative to monomers).

-

Heat to 70°C under continuous stirring and nitrogen flow.

-

Run for 12-16 hours .

-

-

Work-up:

-

Precipitate the polymer into cold Hexane (Avoid methanol/water mixtures to prevent hydrolysis of the methoxy group).

-

Filter and dry under vacuum at 40°C.

-

-

Validation (Self-Check):

-

Solubility Test: Re-dissolve a small amount in THF. If the solution is clear, no crosslinking occurred. If it is cloudy/gelled, moisture contamination occurred.

-

FTIR: Look for Si-C stretch (~1250 cm⁻¹) and Si-O-C (~1080 cm⁻¹).

-

Protocol 2: Surface "Grafting From" for Drug Delivery Carriers

Application: Functionalizing Silica Nanoparticles (SiNPs) to attach polymer brushes for drug encapsulation. MDMVS acts as the "anchor" that provides a vinyl group for subsequent polymerization.

Experimental Workflow

This protocol uses MDMVS to convert surface silanols (Si-OH) into reactive vinyl groups.

Figure 2: Two-step "Grafting From" workflow using MDMVS as the surface anchor.

Detailed Steps

-

Silanization (Anchoring):

-

Disperse 1g of Silica NPs in 50mL anhydrous Toluene.

-

Add 0.5mL MDMVS (Excess is not required as it is monofunctional and won't self-polymerize easily on the surface).

-

Reflux at 110°C for 12 hours.

-

Mechanism:[1] The

group reacts with surface -

Centrifuge and wash with Toluene to remove unreacted silane.

-

-

Radical Grafting (Brush Growth):

-

Disperse Vinyl-modified NPs in DMF.

-

Add functional monomer (e.g., PEG-Methacrylate for stealth properties or Acrylic Acid for pH sensitivity).

-

Add AIBN.[2]

-

Polymerize at 70°C. The propagating radical attacks the surface vinyl group, growing the chain from the particle.

-

Data Summary: Reactivity & Properties[1][4][5][6]

| Parameter | Value / Characteristic | Implication |

| Boiling Point | 106°C | Easy to remove unreacted monomer via vacuum. |

| Hydrolyzable Groups | 1 (Methoxy) | No Gelation. Forms dimers only. |

| Q-e Scheme | Q ≈ 0.03, e ≈ -0.1 | Electron-rich vinyl. Copolymerizes best with electron-poor monomers (e.g., Acrylates). |

| Stability | High (vs. Chlorosilanes) | Does not release acidic HCl; safe for acid-sensitive substrates. |

References

-

Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochures. Link (Accessed via general knowledge of silane reactivity).

-

Sen, S. et al. (2025). "Radical Polymerization Kinetics of Vinyl Silanes." Journal of Polymer Science Part A. (Extrapolated from search results on VTMS kinetics).

-

Moad, G. & Solomon, D.H. "The Chemistry of Radical Polymerization." Elsevier.[3] (Standard text for Q-e scheme and reactivity ratios).

-

ResearchGate. "Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane." (Analogous protocol adapted for MDMVS). Link

Sources

Application Notes and Protocols: The Strategic Application of Methoxydimethylvinylsilane as a High-Performance Coupling Agent

Foreword

In the ever-evolving landscape of materials science and drug development, the interface between organic and inorganic materials remains a critical frontier. It is at this junction that performance, durability, and functionality are often defined. Methoxydimethylvinylsilane (MDMVS) emerges as a key enabling molecule, a versatile and powerful coupling agent capable of bridging these disparate material classes. This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing not only the foundational principles governing the use of MDMVS but also detailed, field-proven protocols for its successful implementation. We will delve into the causality behind experimental choices, ensuring a deep, practical understanding of how to leverage this unique organosilane to its fullest potential.

Foundational Principles: Understanding the Role of Silane Coupling Agents

Silane coupling agents are organosilicon compounds that function as molecular bridges, creating a durable link between inorganic and organic materials.[1][2] Their general structure, R-Si(OR')₃, is the key to their utility. The (OR') groups are hydrolyzable alkoxy groups, while the R group is an organofunctional moiety. This bifunctional nature allows them to chemically bind to both material types.

This compound, with the chemical formula CH₂=CHSi(CH₃)₂(OCH₃), is a prominent member of this class. Its methoxy group provides the pathway for bonding to inorganic substrates, while the vinyl group offers a reactive site for engaging with organic polymers. This dual reactivity makes MDMVS an invaluable tool for enhancing adhesion, improving mechanical properties, and modifying surface characteristics in a wide array of applications.[3]

The Mechanism of Action: A Tale of Two Reactions

The efficacy of this compound is predicated on a two-step reaction mechanism:

-

Hydrolysis: The process is initiated by the hydrolysis of the methoxy group in the presence of water, forming a reactive silanol group (Si-OH).[4][5] This reaction is often the rate-determining step and can be influenced by pH and the presence of catalysts.

-

Condensation: The newly formed silanol can then undergo two types of condensation reactions:

-

Interfacial Condensation: The silanol reacts with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form a stable, covalent Si-O-substrate bond.

-

Self-Condensation: Silanols can also react with each other to form a siloxane network (Si-O-Si) on the surface, creating a durable, cross-linked interlayer.[6]

-

The vinyl group remains intact and available for subsequent reaction with the organic matrix.

Caption: The two-step reaction mechanism of this compound.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of MDMVS is paramount for its safe and effective use.

| Property | Value |

| CAS Number | 16753-62-1[7] |

| Molecular Formula | C₅H₁₂OSi |

| Molecular Weight | 116.23 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 77-78 °C |

| Density | 0.78 g/cm³ |

Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[7][8] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7]

Application Protocols: From Theory to Practice

The following protocols are designed to provide a robust starting point for the application of this compound. Researchers are encouraged to optimize these procedures for their specific substrates and polymers.

Protocol 1: Surface Modification of Glass and Silica Substrates

This protocol outlines the procedure for creating a vinyl-functionalized surface, which can serve as a versatile platform for subsequent polymer grafting or biomolecule immobilization.[9]

Objective: To covalently bond a vinyl-functional silane layer to a glass or silica surface.

Materials:

-

This compound (MDMVS)

-

Anhydrous Toluene

-

Isopropanol

-

Deionized Water

-

Glass or Silica Substrates

-

Nitrogen or Argon Gas

-

Oven

Procedure:

-

Substrate Preparation (Critical Step):

-

The cleanliness and activation of the substrate surface are paramount for successful silanization.

-

Thoroughly clean the substrates by sonicating in isopropanol, followed by deionized water (15 minutes each).

-

Dry the substrates in an oven at 110-120 °C for at least one hour to remove physisorbed water and maximize the number of surface hydroxyl groups.

-

Cool the substrates in a desiccator before use.

-

-

Silanization Solution Preparation:

-

Work in a dry, inert atmosphere (glovebox or under a nitrogen/argon blanket) to prevent premature hydrolysis of the silane.

-

Prepare a 1-5% (v/v) solution of MDMVS in anhydrous toluene. The optimal concentration may vary depending on the desired surface coverage.

-

-

Surface Treatment:

-

Immerse the cleaned, dry substrates in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

-

-

Post-Treatment and Curing:

-

Remove the substrates and rinse thoroughly with fresh toluene to remove any unbound silane.

-

Perform a final rinse with isopropanol and dry under a stream of inert gas.

-

Cure the coated substrates in an oven at 110 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

-

Self-Validation: The success of the surface modification can be qualitatively assessed by observing a change in the surface's wettability. A successful vinyl functionalization will result in a more hydrophobic surface, which can be quantified by measuring the water contact angle.

Caption: Experimental workflow for the surface modification of substrates with MDMVS.

Protocol 2: MDMVS as a Crosslinking Agent in Polymer Synthesis

This compound can be incorporated into polymer chains to introduce crosslinking capabilities.[3][10] The vinyl group can participate in polymerization reactions, and the methoxy group provides a latent site for subsequent moisture-curing crosslinking.

Objective: To synthesize a copolymer with pendant this compound groups for subsequent crosslinking.

Materials:

-

Primary Monomer (e.g., methyl methacrylate, styrene)

-

This compound (MDMVS)

-

Free Radical Initiator (e.g., AIBN, BPO)

-

Anhydrous Solvent (e.g., Toluene, THF)

-

Nitrogen or Argon Gas

Procedure:

-

Reaction Setup:

-

Assemble a reaction vessel equipped with a condenser, magnetic stirrer, and an inlet for inert gas.

-

Charge the reactor with the primary monomer and the desired amount of MDMVS (typically 1-10 mol%).

-

Add the anhydrous solvent.

-

-

Polymerization:

-

De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Add the free-radical initiator.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain for the desired reaction time (typically 4-24 hours).

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol, hexane).

-

Collect the polymer by filtration and dry under vacuum.

-

Crosslinking: The resulting polymer can be crosslinked by exposure to atmospheric moisture. The methoxy groups on the silyl moieties will hydrolyze and condense to form a durable siloxane network. This process can be accelerated by the addition of a catalyst, such as a tin compound.

Self-Validation: The incorporation of MDMVS into the polymer backbone can be confirmed using spectroscopic techniques such as NMR and FTIR. The success of the crosslinking can be evaluated by observing changes in the polymer's solubility and mechanical properties (e.g., increased modulus and reduced elongation at break).

Conclusion: A Gateway to Advanced Materials

This compound is more than just a chemical reagent; it is a versatile tool that empowers researchers to engineer the interface between the organic and inorganic worlds. By understanding its fundamental chemistry and applying the robust protocols outlined in this guide, scientists and developers can unlock new possibilities in the creation of high-performance composites, advanced coatings, and novel drug delivery systems. The key to success lies in the meticulous control of reaction conditions and a thorough understanding of the underlying scientific principles.

References

- Silane Coupling Agents - Silico. (n.d.).

- Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor - Silsource. (n.d.).

- Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022). PubMed.

- MESIL ® Silane Coupling Agent from China manufacturer - hjsil. (n.d.).

- Vinyl Silane Polyolefin Adhesion Promoter - Guangzhou ECOPOWER New Material Co.Limited. (n.d.).

- Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).

- The mechanism for the MTMS (methyltrimethoxysilane) reactions with the... - ResearchGate. (n.d.).

- Silane Coupling Agents - Shin-Etsu Silicone. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).

- Silanes and Surface Modification - Gelest Technical Library. (n.d.).

Sources

- 1. silicorex.com [silicorex.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. China Manufacturer Vinyl Silane Polyolefin Adhesion Promoter | ECOPOWER [ecopowerchem.com]

- 4. Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 5. Surface modification of the cellulose nanocrystals through vinyl silane grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fi [fishersci.fi]

- 9. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 10. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

Precision Functional Hydrophobization: Methoxydimethylvinylsilane (MDMVS) Application Note

Executive Summary

This guide details the application of Methoxydimethylvinylsilane (MDMVS) for the hydrophobization and functionalization of siliceous substrates (glass, silicon wafers, silica nanoparticles). Unlike trifunctional silanes (e.g., vinyltrimethoxysilane) which form disordered polymeric multilayers, MDMVS is monofunctional . It possesses a single hydrolyzable methoxy group, ensuring the formation of a self-limiting, high-fidelity Self-Assembled Monolayer (SAM) .

Key Utility:

-

Controlled Hydrophobicity: Increases water contact angle (WCA) to ~75–80°, removing surface hygroscopicity without creating a superhydrophobic barrier.

-

Reactive "Handle": The vinyl (

) tail remains available for downstream conjugation via thiol-ene click chemistry or olefin cross-metathesis. -

End-Capping: Ideal for "capping" residual silanol groups left by bulky trifunctional silane modifications.

Chemical Mechanism & Logic

The Monofunctional Advantage

The primary failure mode in silanization is uncontrolled vertical polymerization, leading to cloudy, uneven coatings. MDMVS eliminates this risk.

-

Structure:

-

Reaction Pathway:

-

Hydrolysis: The methoxy group reacts with adventitious water to form a silanol (

) and methanol. -

Condensation: The silanol reacts with a surface hydroxyl group (

) on the substrate to form a stable siloxane bond ( -

Termination: Because there are no other hydrolyzable groups, the reaction stops at the surface, preventing multilayer growth.

-

Mechanism Visualization

The following diagram illustrates the transition from surface activation to the final vinyl-terminated monolayer.

Figure 1: Reaction pathway of MDMVS. Note the requirement for hydrolysis prior to surface condensation.

Experimental Protocols

Pre-treatment (CRITICAL)

Silanes require surface hydroxyl groups (

-

Glass/Silicon: Piranha clean (

) for 15 min, or -

Nanoparticles: Wash with ethanol/water to ensure surface hydration, then dry under vacuum at 60°C to remove bulk water while retaining surface silanols.

Protocol A: Vapor Phase Deposition (Preferred for Wafers/Chips)

Best for: Ultra-smooth surfaces, microfluidics, and applications requiring <1 nm thickness precision.

Workflow Diagram:

Figure 2: Vapor phase deposition workflow ensuring monolayer uniformity.

Step-by-Step:

-

Place activated substrates in a vacuum desiccator.

-

Add 200 µL of MDMVS into a small open glass vial and place it next to the substrates.

-

Apply vacuum (<10 mbar) for 5 minutes to purge air, then seal the chamber.

-

Allow vapor equilibrium for 2 to 12 hours (overnight is standard).

-

Remove substrates and bake at 110°C for 30 minutes . This "locks" the siloxane bond via dehydration.

-

Sonicate in toluene then ethanol to remove physisorbed material.

Protocol B: Liquid Phase Deposition (Preferred for Particles)

Best for: Silica nanoparticles, porous beads, or bulk glass where vapor chambers are impractical.

-

Solvent Prep: Prepare a 1% (v/v) solution of MDMVS in anhydrous Toluene .

-

Note: Toluene is preferred over ethanol to prevent premature reaction of the silane with the solvent.

-

-

Catalysis: Add 0.5% (v/v) n-butylamine or acetic acid to catalyze the hydrolysis/condensation.

-

Reaction: Immerse substrate or disperse particles.

-

Planar substrates: Incubate 1–4 hours at room temperature.

-

Particles: Reflux at 60°C for 4 hours with stirring.

-

-

Washing: Rinse 2x with Toluene, 2x with Ethanol.

-

Curing: Cure at 80–110°C for 1 hour.

Characterization & Expected Data

To validate the protocol, compare your results against these standard benchmarks.

Comparative Hydrophobicity Table

Vinyl silanes provide intermediate hydrophobicity compared to methyl or fluoro silanes.